N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core. The molecule features an 8-fluoro substituent on the indole ring, a 4-methoxybenzyl group at position 3, and a 4-oxo functional group. The acetamide side chain is substituted with a cyclohex-1-en-1-ylethyl moiety, distinguishing it from other analogs in this class.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN4O3/c1-36-22-10-7-20(8-11-22)16-32-18-31-26-23-15-21(29)9-12-24(23)33(27(26)28(32)35)17-25(34)30-14-13-19-5-3-2-4-6-19/h5,7-12,15,18H,2-4,6,13-14,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONBRSHZKLUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a pyrimido-indole framework, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.98 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClFN4O2 |
| Molecular Weight | 492.98 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit substantial cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimido-indole have shown significant inhibition of cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(cyclohex-1-en-1-yl)ethyl)... | MCF7 | 0.39 |
| Similar Pyrimido-Indole Derivative | A549 | 0.46 |
| Another Pyrimido-Indole Compound | HCT116 | 0.95 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.
The mechanism by which this compound exerts its effects is likely multifaceted. The presence of the fluorine atom and methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Potential targets include various kinases involved in cell signaling pathways critical for cancer progression.
Case Studies
A recent study focused on the synthesis and evaluation of a series of pyrimido-indole derivatives, including the target compound, demonstrated promising results in vitro. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.
Case Study Summary:
In a comparative analysis, derivatives were synthesized with varying substitutions on the indole ring. The study found that compounds with electron-donating groups exhibited improved activity against MCF7 cells compared to those with electron-withdrawing groups.
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Physicochemical and Pharmacokinetic Implications
- Electron-Withdrawing Effects : The 8-fluoro substituent may enhance metabolic stability by reducing oxidative metabolism at the indole ring, a feature shared with fluorinated analogs in .
- Hydrogen Bonding : The 4-methoxybenzyl group provides moderate hydrogen-bond acceptor capacity, contrasting with the stronger electron-withdrawing nitro group in 10l, which may alter target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
